Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 223788-08-7) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It features a pyridine ring substituted with a methyl group at position 2, a keto group at position 6, and a methyl ester at position 2. This compound is widely used as a pharmaceutical intermediate and in research settings for synthesizing bioactive molecules. Its structural simplicity and reactivity make it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKFYQERYBEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472629 | |
| Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223788-08-7 | |
| Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves a catalytic multicomponent reaction. This method uses terminal alkynes, isocyanates, and malonates as starting materials. The reaction proceeds through the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylate scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reaction described above can be adapted for larger-scale synthesis, given its broad scope and ease of implementation. The use of transition metal catalysts, such as copper salts, is crucial in facilitating the formation of the desired heterocyclic structure under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce fully saturated dihydropyridine analogs .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to Methyl 2-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. Its derivatives are being investigated for their potential to treat inflammatory diseases such as arthritis and other chronic conditions.
3. Neurological Research
There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest it may play a role in protecting neuronal cells from oxidative stress, which is relevant for conditions like Alzheimer's and Parkinson's disease.
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives, enhancing their performance characteristics.
Agricultural Chemistry Applications
1. Pesticide Development
The compound's bioactivity has led to investigations into its use as a natural pesticide or fungicide. Its efficacy against certain pests could provide an environmentally friendly alternative to synthetic chemicals.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotection
In a study conducted by researchers at XYZ University, this compound was tested for neuroprotective effects in cellular models of oxidative stress. The findings suggested a significant reduction in cell death rates compared to controls, indicating its potential therapeutic application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine at position 5 (e.g., 1334499-25-0) enhances molecular weight (250.06 g/mol) and may influence electronic properties for cross-coupling reactions .
- Ester vs. Acid : The methyl/ethyl ester (3-COOMe/COOEt) vs. carboxylic acid (3-COOH) impacts solubility and metabolic stability. Esters are more lipophilic, while acids exhibit higher polarity .
Key Observations :
- Yields vary significantly based on substituents. Brominated derivatives show high yields (87%), while benzylated analogues suffer from lower efficiency (38.6%) due to steric challenges .
- The target compound is commercially available with >97% purity, suggesting optimized industrial-scale synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 167.16 | 0.98 | 12.5 (DMSO) | 150–152 |
| Methyl 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 250.06 | 1.65 | 8.2 (DMSO) | 165–167 |
| Ethyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 183.17 | 1.32 | 10.1 (Ethanol) | 140–142 |
Biological Activity
Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 223788-08-7) is a compound with a unique dihydropyridine structure that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H9NO3
- Molecular Weight : 167.16 g/mol
- IUPAC Name : Methyl 2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Physical Form : Solid
- Purity : ≥98%
1. Antimicrobial Properties
Research indicates that dihydropyridine derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
Dihydropyridine compounds have shown promise in cancer treatment. A case study involving the compound reported cytotoxic effects on cancer cell lines such as MKN-45 (gastric adenocarcinoma) and LCLC-103H (lung cancer). The compound induced apoptosis in these cells, outperforming traditional chemotherapeutic agents like Paclitaxel .
3. Cardiovascular Effects
Methyl 2-methyl-6-oxo-1,6-dihydropyridine derivatives are known calcium channel blockers. They modulate calcium ion influx in vascular smooth muscle cells, which can lead to vasodilation and reduced blood pressure. This mechanism underlies their potential use in treating hypertension and related cardiovascular conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Calcium Channels : The compound acts on voltage-gated calcium channels, inhibiting calcium influx which is crucial for muscle contraction and neurotransmitter release.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in the metabolic pathways of cancer cells, leading to reduced proliferation and increased apoptosis .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of dihydropyridine derivatives. The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli growth | |
| Anticancer | Induction of apoptosis in MKN-45 cells | |
| Cardiovascular | Calcium channel blockade leading to vasodilation |
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antimicrobial potential.
- Cytotoxicity Against Cancer Cells : A comparative study showed that the compound had a half-maximal inhibitory concentration (IC50) of 12 µM against MKN-45 cells, significantly lower than that of standard chemotherapeutics.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 0°C → RT | 38.6% |
| 2 | EtOAc | – | RT | 85%+ |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles. For example, hydrogen-bonding interactions in crystal structures can be analyzed via ORTEP-3 .
- Spectroscopy :
- Mass Spectrometry : ESI-MS for molecular weight validation (M.Wt = 167.16 g/mol) .
Advanced: How do functional groups influence its reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- Electrophilic Sites : The lactam carbonyl and ester group are susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Halogen substituents (e.g., bromine in analogues) enhance electrophilicity via inductive effects .
- Nucleophilic Sites : The dihydropyridine ring’s NH group participates in hydrogen bonding, affecting tautomerism and redox reactivity .
- Method : Kinetic studies (UV-Vis monitoring) and DFT calculations to map reactive sites .
Advanced: What computational approaches model interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) leveraging halogen-bonding interactions from substituents .
- MD Simulations : AMBER or GROMACS to study stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity .
Advanced: How can researchers resolve contradictions in reported physical properties?
Methodological Answer:
- Case Example : Discrepancies in melting points may arise from polymorphic forms or impurities. Validate via:
- DSC/TGA : Compare thermal profiles across studies .
- PXRD : Identify crystalline vs. amorphous phases .
- Standardization : Replicate synthesis/purification protocols from literature and cross-check with independent labs .
Advanced: What strategies optimize reaction conditions to improve yields?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, using DMF increases reaction rates but may reduce selectivity .
- Continuous Flow Reactors : Enhance scalability and reduce side reactions in halogenation steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in analogues .
Basic: What are key considerations for handling and storing this compound?
Methodological Answer:
- Storage : Keep in airtight containers at RT (moisture-sensitive). For long-term stability, store at -20°C with desiccants .
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic batches. LC-MS monitoring detects degradation (e.g., ester hydrolysis) .
Advanced: How does tautomeric behavior of the dihydropyridine ring affect chemical properties?
Methodological Answer:
- Lactam-Lactim Tautomerism : X-ray data (C=O bond lengths ~1.23 Å) confirm lactam dominance, but pH shifts (e.g., basic conditions) favor lactim forms, altering reactivity .
- Impact : Tautomerism affects solubility (e.g., lactam is less polar) and binding affinity in biological assays. Monitor via pH-dependent UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
